1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethylphenyl)-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-5-6-11(2)13(8-10)14(15)12-4-3-7-16-9-12/h3-9,14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULQARXVUXOZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2,5 Dimethylphenyl 1 3 Pyridinyl Methanamine and Congeners
Established Routes to 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine
Classical Reductive Amination Pathways
Reductive amination represents a cornerstone in the synthesis of amines, offering a versatile and widely applicable method for the formation of carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or a ketone, with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. youtube.com In the context of synthesizing this compound, this would involve the reaction of 2,5-dimethylphenyl)(pyridin-3-yl)methanone with a suitable amine source, followed by reduction.
The reaction can be performed in a stepwise manner or as a one-pot procedure, the latter being generally preferred for its operational simplicity and efficiency. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful for one-pot reactions as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com
The general scheme for the reductive amination synthesis of the target compound is as follows:
Scheme 1: General Reductive Amination Pathway
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| (2,5-Dimethylphenyl)(pyridin-3-yl)methanone | Ammonia | NaBH₃CN | This compound |
A related approach, reductive transamination, has been described for the synthesis of N-(hetero)aryl piperidines from pyridinium (B92312) salts. This rhodium-catalyzed transfer hydrogenation process involves the initial reduction of the pyridinium ring, followed by hydrolysis and subsequent reductive amination with an external amine. nih.gov
Grignard Reagent and Organometallic Approaches
Organometallic reagents, particularly Grignard reagents, provide another classical and powerful tool for the construction of carbon-carbon bonds. The synthesis of this compound can be envisioned through the addition of a Grignard reagent to a suitable electrophile. One plausible route involves the reaction of a 2,5-dimethylphenylmagnesium halide with pyridine-3-carbonitrile. The resulting imine intermediate can then be reduced to the desired primary amine.
Emerging Catalytic Strategies in the Synthesis of Aryl(pyridinyl)methanamines
Recent advances in catalysis have opened up new avenues for the synthesis of complex amines with high efficiency and stereoselectivity. These emerging strategies offer significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and the ability to control stereochemistry.
Transition Metal-Catalyzed Coupling Reactions for Precursor Formation
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be employed to construct the key precursors required for the synthesis of this compound. For instance, a Suzuki or Negishi coupling reaction between a 2,5-dimethylphenylboronic acid (or organozinc reagent) and a 3-halopyridine derivative could be used to form the carbon skeleton of the precursor ketone, (2,5-dimethylphenyl)(pyridin-3-yl)methanone.
Palladium, rhodium, and iridium catalysts are commonly used for such transformations, often in the presence of a suitable ligand that facilitates the catalytic cycle. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Asymmetric Hydrogenation and Transfer Hydrogenation for Stereocontrol
The development of chiral catalysts has enabled the asymmetric hydrogenation of prochiral imines to produce enantioenriched amines. nih.govresearchgate.net This methodology is particularly valuable for the synthesis of chiral aryl(pyridinyl)methanamines. The key to this approach is the use of a chiral transition metal complex, typically based on iridium, rhodium, or manganese, which coordinates to the imine substrate and directs the hydrogenation to one of the two enantiotopic faces. acs.orgacs.orgnih.gov
For the synthesis of enantiomerically pure this compound, the corresponding imine, (2,5-dimethylphenyl)(pyridin-3-yl)methanimine, would be subjected to asymmetric hydrogenation. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand employed.
| Catalyst System | Substrate Type | Key Features |
| Iridium with chiral spiro phosphine-oxazoline ligands | Cyclic imines with a pyridyl moiety | High efficiency and enantioselectivity. acs.org |
| Manganese-based catalysts | Pyridyl cyclic N-alkyl imines | Provides access to chiral α-(hetero)aryl pyrrolidines. acs.org |
Organocatalytic Methods for Chiral Methanamine Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. nih.govnih.gov Chiral organocatalysts, such as chiral phosphoric acids, thioureas, and cinchona alkaloids, can activate imines towards nucleophilic attack, enabling the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net
In the context of chiral methanamine synthesis, organocatalytic methods can be applied to the asymmetric allylation of imines, which, after subsequent transformations, can lead to the desired chiral amine products. nih.govbeilstein-journals.org For example, a chiral Brønsted acid could catalyze the enantioselective addition of a nucleophile to the imine derived from 2,5-dimethylbenzaldehyde (B165460) and a pyridine-containing amine, or vice versa, to generate a chiral intermediate that can be converted to the final product.
| Catalyst Type | Reaction Type | Substrate Scope |
| Chiral 3,3'-diaryl-BINOL | Asymmetric allylation of acylimines | Wide range of aromatic and aliphatic N-acylimines. beilstein-journals.org |
| Cinchona alkaloid-derived catalysts | Enantioselective synthesis of chiral 1,4-dihydropyridines | Michael addition of malononitrile (B47326) derivatives to enamines. researchgate.net |
Stereoselective Synthesis of Enantiopure this compound
The creation of a single enantiomer of a chiral amine is paramount in drug development. Two primary strategies for achieving this are the use of chiral auxiliaries and chiral ligand-controlled catalysis.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and pseudoephenamine have proven to be highly effective. nih.govnih.govharvard.edu
In a hypothetical application to the synthesis of this compound, a chiral auxiliary like pseudoephedrine could be reacted with a suitable carboxylic acid derivative to form an amide. Subsequent diastereoselective alkylation or arylation reactions can then be performed. For instance, the enolate of the amide could react with a 2,5-dimethylphenyl organometallic reagent, with the stereochemistry of the addition being controlled by the chiral auxiliary. nih.gov After the key bond formation, the auxiliary can be cleaved to yield the enantiomerically enriched amine. Pseudoephenamine is noted to be particularly effective in directing alkylation reactions to form quaternary carbon centers and often produces crystalline intermediates, which can aid in purification. nih.govnih.gov
Table 1: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Key Features | Potential Application to Target Synthesis |
| Pseudoephedrine | Widely used, provides good stereocontrol in alkylations. nih.gov | Formation of an amide, followed by diastereoselective addition of a 2,5-dimethylphenyl group. |
| Pseudoephenamine | Excellent stereocontrol, particularly for quaternary centers; derivatives are often crystalline. nih.govnih.gov | Similar to pseudoephedrine, with potential for higher diastereoselectivity and easier purification. |
| Oxazolidinones | Effective in stereoselective aldol (B89426) and alkylation reactions. wikipedia.org | Acylation with a pyridine-3-carbonyl derivative, followed by diastereoselective reaction with a 2,5-dimethylphenyl nucleophile. |
This table is generated based on the general principles of chiral auxiliary use and does not represent experimentally verified data for the specific target molecule.
An alternative and often more atom-economical approach to stereoselective synthesis is the use of chiral metal complexes as catalysts. In this methodology, a chiral ligand coordinates to a metal center, and this complex then catalyzes the reaction, inducing enantioselectivity. The development of novel chiral pyridine-derived ligands has been a significant area of research. nih.govresearchgate.net
For the asymmetric synthesis of this compound, a potential strategy would involve the asymmetric reduction of a precursor imine, 1-(2,5-dimethylphenyl)-1-(3-pyridinyl)methanimine. This reduction could be catalyzed by a transition metal complex, such as iridium or rhodium, bearing a chiral phosphine (B1218219) or diamine ligand. The chiral environment created by the ligand would favor the formation of one enantiomer of the amine over the other. The design of chiral pyridine (B92270) units (CPUs) within ligands has been shown to enhance both reactivity and stereoselectivity by creating a well-defined three-dimensional catalytic pocket. nih.gov
Table 2: Examples of Chiral Ligand Types for Asymmetric Catalysis
| Ligand Type | Metal | Potential Reaction |
| Chiral Phosphines (e.g., BINAP) | Rhodium, Ruthenium | Asymmetric hydrogenation of an enamine or imine precursor. |
| Chiral Diamines (e.g., DPEN) | Rhodium, Iridium | Asymmetric transfer hydrogenation of an imine precursor. |
| Chiral Pyridine-based Ligands | Nickel, Iridium | Asymmetric cross-coupling or C-H functionalization reactions. nih.gov |
This table illustrates general applications of chiral ligands and suggests potential, not experimentally confirmed, routes to the target molecule.
Flow Chemistry and Scalable Synthesis for this compound
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the scalable synthesis of chemical compounds. These benefits include enhanced safety, better heat and mass transfer, and the potential for automation and multi-step telescoping of reactions. nih.govtue.nldurham.ac.uk
Synthetic Strategies for Derivatization of this compound
The ability to synthesize a variety of derivatives of a lead compound is crucial for structure-activity relationship (SAR) studies in drug discovery. For this compound, derivatization can be envisioned at several positions.
One approach to creating analogs is to modify the pyridine ring. The synthesis of various 2,5-disubstituted pyridine derivatives has been reported, which could serve as precursors to a range of analogs. researchgate.net For example, functional groups could be introduced onto the pyridine ring prior to the key bond-forming step that attaches the (2,5-dimethylphenyl)methylamine moiety.
Another strategy for derivatization involves the 2,5-dimethylphenyl group. The synthesis of related chalcones, such as (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, demonstrates that the 2,5-dimethylphenyl ketone is a viable precursor for further chemical transformations. mdpi.com This suggests that the ketone precursor to our target amine could be subjected to various reactions to introduce substituents on the phenyl ring before the final amination step. Additionally, the amine functionality itself can be a handle for derivatization, such as through acylation or alkylation, to produce a library of related amides or secondary/tertiary amines.
Chemical Transformations and Reactivity of 1 2,5 Dimethylphenyl 1 3 Pyridinyl Methanamine
Reactivity of the Methanamine Moiety
The primary amine group is a versatile nucleophilic center, poised to participate in a variety of chemical transformations. Its reactivity is central to the functionalization of the molecule.
N-Alkylation and Acylation Reactions
The lone pair of electrons on the nitrogen atom of the methanamine group makes it a potent nucleophile, readily engaging in reactions with electrophiles such as alkyl and acyl halides.
N-Alkylation: In the presence of an alkyl halide (R-X), the primary amine is expected to undergo nucleophilic substitution to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism. ucalgary.ca Over-alkylation to form a quaternary ammonium (B1175870) salt is possible, especially with an excess of the alkylating agent. ucalgary.cawikipedia.org The reaction typically requires a base to neutralize the hydrogen halide byproduct. youtube.com
N-Acylation: Reaction with highly reactive acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) leads to the formation of stable N-substituted amides. chemguide.co.uk This transformation, often rapid and exothermic, is a common method for protecting amine groups or synthesizing amide derivatives. tandfonline.comresearchgate.netyoutube.com The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info
Table 1: Predicted N-Alkylation and N-Acylation Reactions
| Reagent Type | Example Reagent | Predicted Product Structure | Product Class |
| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine | |
| Alkyl Halide | Benzyl Bromide (BnBr) | Secondary Amine | |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Substituted Amide | |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Substituted Amide |
Formation of Imines and Schiff Bases from 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine
Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgbyjus.com This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of the C=N double bond is generally favored by removing water from the reaction mixture, often through azeotropic distillation. quora.com The stability of the resulting imine can vary, with those derived from aromatic aldehydes often exhibiting greater stability. nih.gov
Table 2: Predicted Imine Formation Reactions
| Carbonyl Compound | Example Reagent | Predicted Product Structure | Product Class |
| Aldehyde | Benzaldehyde | Imine (Schiff Base) | |
| Ketone | Acetone | Imine (Schiff Base) |
Functionalization through Amide and Urea Formation
Beyond acylation with acid halides, the methanamine moiety can be converted into amides and ureas using other reagents.
Amide Formation: Direct reaction with carboxylic acids to form amides is possible but typically requires high temperatures or the use of coupling agents to "activate" the carboxylic acid. acs.orgnih.govlibretexts.org Common coupling agents include carbodiimides or boron-based reagents which facilitate the removal of water. acs.orgnih.gov
Urea Formation: The reaction of the primary amine with an isocyanate (R-N=C=O) provides a direct and efficient route to N,N'-disubstituted ureas. commonorganicchemistry.combeilstein-journals.orgorganic-chemistry.org This reaction is a nucleophilic addition to the central carbon of the isocyanate group and generally proceeds rapidly at room temperature without the need for a catalyst. commonorganicchemistry.comasianpubs.org
Table 3: Predicted Amide and Urea Formation Reactions
| Reagent Type | Example Reagent | Predicted Product Structure | Product Class |
| Carboxylic Acid + Coupling Agent | Benzoic Acid + DCC | N-Substituted Amide | |
| Isocyanate | Phenyl Isocyanate | N,N'-Disubstituted Urea |
Reactions Involving the Pyridinyl Ring
The pyridine (B92270) ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core
Electrophilic Aromatic Substitution (SEAr): The electronegative nitrogen atom deactivates the pyridine ring towards electrophilic attack, making such reactions significantly slower than for benzene. quimicaorganica.orgwikipedia.org Substitution, when it occurs, is directed to the 3- (meta) and 5-positions, as attack at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgquora.comaklectures.com Given that the starting molecule is already substituted at the 3-position, further electrophilic substitution would be expected to occur primarily at the C-5 position under harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comechemi.comwikipedia.orgquora.com This is because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com However, for a substitution reaction to occur, a good leaving group (such as a halide) must be present at one of these activated positions. The parent compound, lacking such a leaving group, would not be expected to undergo SNAr readily.
Table 4: Predicted Regioselectivity on the Pyridine Ring
| Reaction Type | Preferred Position(s) for Attack | Rationale |
| Electrophilic Substitution | C-5 | Avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate. |
| Nucleophilic Substitution | C-2, C-6 | Allows for delocalization of the negative charge of the intermediate onto the nitrogen atom. |
Dearomatization Reactions of the Pyridine Nucleus
Disrupting the aromaticity of the stable pyridine ring requires significant energy input or activation of the ring.
Catalytic Hydrogenation: One of the most direct methods for dearomatization is catalytic hydrogenation. asianpubs.org Using catalysts such as platinum, palladium, or rhodium under hydrogen pressure, the pyridine ring can be fully reduced to the corresponding piperidine (B6355638) ring. asianpubs.orgresearchgate.netrsc.org This transformation is a powerful tool for converting flat aromatic structures into three-dimensional saturated heterocycles. nih.govnih.gov The specific conditions (catalyst, pressure, temperature, solvent) can influence the reaction's efficiency. asianpubs.orgrsc.org
Reduction of Pyridinium (B92312) Salts: The reactivity of the pyridine ring towards nucleophilic attack and reduction can be greatly enhanced by N-alkylation to form a pyridinium salt. acs.org These activated intermediates can undergo dearomatization more readily. For example, reduction with hydride reagents or reaction with organometallic nucleophiles can lead to the formation of dihydropyridines or tetrahydropyridines. acs.orgchemistryviews.orgnih.govacs.org This two-step approach of activation followed by dearomatization is a common strategy in heterocyclic chemistry. nih.govacs.org
Metalation and Cross-Coupling Reactions at the Pyridine Ring
The pyridine ring, being electron-deficient, is susceptible to metalation and subsequent cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Directed ortho-metalation (DoM) is a potent strategy for the functionalization of pyridine rings. wikipedia.orgorganic-chemistry.org In the case of this compound, the substituent at the 3-position can influence the regioselectivity of the deprotonation. The nitrogen of the aminomethyl group could potentially act as a directing metalation group (DMG), guiding lithiation to the C-2 or C-4 position. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) or a lithium amide base is often necessary to achieve efficient deprotonation while avoiding nucleophilic addition to the pyridine ring. clockss.orgharvard.edu The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another key method for modifying the pyridine core. nih.govnih.gov This would first require the conversion of the parent compound into a halopyridine derivative, for instance, through electrophilic halogenation if conditions are forcing enough, or more likely, through a Sandmeyer-type reaction on an aminopyridine precursor. A 3-halopyridine derivative of this compound could then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or substituted pyridine structures. The choice of ligands for the palladium catalyst is crucial for achieving high yields and turnover numbers, especially with electron-deficient heterocyclic halides. usc.edu.au
Table 1: Plausible Metalation and Cross-Coupling Reactions at the Pyridine Ring
Reactions at the Dimethylphenyl Moiety
The 2,5-dimethylphenyl group offers multiple sites for chemical modification, including the aromatic ring itself and the two methyl substituents.
Functionalization of the Aromatic Ring
The dimethylphenyl ring is activated towards electrophilic aromatic substitution (SEAr) by the two methyl groups, which are ortho, para-directing. Given the substitution pattern, incoming electrophiles would be directed to the positions ortho and para to the methyl groups. The most likely positions for substitution are C-4 and C-6, which are ortho to one methyl group and para to the other, and C-3, which is ortho to both. Steric hindrance from the adjacent pyridinylmethanamine substituent may influence the regiochemical outcome.
Common electrophilic aromatic substitution reactions that could be envisaged include nitration and halogenation. Nitration can typically be achieved using a mixture of nitric acid and sulfuric acid. researchgate.netnih.govgoogle.comsciencemadness.orgnih.gov Halogenation, for instance bromination, can be carried out with bromine in the presence of a Lewis acid catalyst like iron(III) bromide. askfilo.comchegg.comgoogleapis.combrainly.in The specific conditions would determine the extent of substitution and the isomeric distribution of the products.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring
Oxidative Transformations of the Methyl Groups
The benzylic nature of the methyl groups on the phenyl ring makes them susceptible to oxidation and halogenation under appropriate conditions.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium, can oxidize the methyl groups to carboxylic acids. rjpbcs.commdpi.comnih.govsemanticscholar.org Depending on the stoichiometry of the oxidant and the reaction conditions, it may be possible to achieve selective oxidation of one methyl group to a carboxylic acid, or oxidation of both methyl groups to form a dicarboxylic acid derivative. The product of complete oxidation of the p-xylene (B151628) moiety would be a derivative of terephthalic acid. mdpi.comnih.gov
Side-chain halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. doubtnut.comgoogle.comchadsprep.com This reaction proceeds via a free-radical mechanism and is selective for the benzylic positions. Depending on the reaction conditions, mono-, di-, tri-, or even hexabromination of the two methyl groups could potentially be achieved. These benzylic halides are versatile intermediates for further nucleophilic substitution reactions.
Table 3: Potential Transformations of the Methyl Groups on the Dimethylphenyl Moiety
Mechanistic and Kinetic Investigations of Reactions Involving 1 2,5 Dimethylphenyl 1 3 Pyridinyl Methanamine
Detailed Reaction Pathway Elucidation
Comprehensive elucidation of the reaction pathways for 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine remains an area requiring further research.
Identification of Key Intermediates
The identification of key intermediates in reactions involving this compound is yet to be reported. Mechanistic studies, often employing techniques such as spectroscopy and computational modeling, are necessary to isolate and characterize transient species that dictate the course of a chemical transformation.
Kinetic Studies of Stereoselective Transformations
Information regarding kinetic studies of stereoselective transformations involving this compound is not available in the current body of scientific literature. Such studies are crucial for the development of enantiomerically pure compounds, a critical aspect in the synthesis of pharmaceuticals and other chiral materials.
Influence of Solvent Effects and Temperature on Reaction Mechanisms
The influence of solvent polarity, proticity, and viscosity, as well as the impact of temperature on the reaction mechanisms and kinetics of this compound, has not been specifically investigated. These parameters are known to significantly affect reaction outcomes by stabilizing or destabilizing transition states and intermediates.
Catalyst-Substrate Interactions in Catalyzed Reactions
While catalyzed reactions are a cornerstone of modern organic synthesis, specific details on the interactions between this compound and various catalysts are not described in the accessible literature. Understanding these interactions at a molecular level is key to designing more efficient and selective catalytic systems.
Computational and Theoretical Studies on 1 2,5 Dimethylphenyl 1 3 Pyridinyl Methanamine
Quantum Chemical Calculations
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This is crucial for understanding the molecule's stable structure. For 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional shape.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. A detailed conformational analysis for this molecule would identify the various possible conformers and their relative energies, thus determining the most likely shapes the molecule will adopt.
Electronic Structure Analysis
The electronic structure of a molecule describes the arrangement and energies of its electrons. This analysis is fundamental to predicting a molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgscribd.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.commalayajournal.org Conversely, a small gap indicates that the molecule is more reactive. mdpi.com Theoretical calculations can determine the energies of these orbitals and the resulting energy gap, providing predictions about the molecule's reactivity and stability. pku.edu.cnchemrxiv.org
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data are illustrative for a generic molecule and not based on actual calculations for this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, using colors to indicate different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. rsc.org Green and yellow represent areas of intermediate potential. An MEP map for this compound would identify the likely sites for chemical reactions. malayajournal.org
Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global and local reactivity descriptors are quantities derived from the HOMO and LUMO energies that help to quantify a molecule's reactivity. mdpi.com
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness. Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules.
Table 2: Hypothetical Chemical Reactivity Descriptors (Note: The following data are illustrative for a generic molecule and not based on actual calculations for this compound.)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.23 |
| Chemical Hardness (η) | 2.31 |
| Chemical Softness (S) | 0.43 |
Spectroscopic Property Predictions
Computational quantum chemistry offers powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for interpreting experimental spectra and understanding the electronic and vibrational nature of the compound.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Density Functional Theory (DFT) calculations are a common method to simulate these spectra. nih.govcardiff.ac.uk By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the vibrational frequencies and intensities can be calculated. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. nih.gov
The interpretation of the simulated spectra for this compound would involve identifying characteristic peaks. For instance, the N-H stretching vibrations of the amine group are expected in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings (dimethylphenyl and pyridinyl) would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed at slightly lower wavenumbers. The C=C and C=N stretching vibrations within the aromatic rings typically fall in the 1400-1600 cm⁻¹ range. The C-N stretching and N-H bending modes would also provide key information about the molecular structure. A hypothetical data table of predicted vibrational frequencies is presented below.
Hypothetical Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3080 |
| Methyl C-H Stretch | 2950 |
| C=C/C=N Aromatic Stretch | 1580 |
| N-H Bend | 1620 |
| C-N Stretch | 1350 |
To understand the electronic transitions and predict the UV-Vis absorption and emission spectra of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netnih.gov This approach calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. The calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the transitions, such as π-π* or n-π* transitions, by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
For this compound, the electronic transitions are expected to be dominated by the π systems of the dimethylphenyl and pyridinyl rings. The calculations would reveal the energies of these transitions and their corresponding probabilities, which are related to the intensity of the absorption peaks. Similarly, the emission spectra can be simulated by studying the relaxation from the first excited state to the ground state.
Hypothetical Electronic Transition Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
|---|---|---|---|
| HOMO -> LUMO | 4.5 | 275 | 0.15 |
| HOMO-1 -> LUMO | 4.8 | 258 | 0.08 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govmdpi.comresearchgate.net These calculations are typically performed using DFT, with functionals like B3LYP and a suitable basis set. nih.govresearchgate.net The predicted chemical shifts are then compared with experimental data to confirm the molecular structure. rsc.orgnih.govmdpi.com
For this compound, the GIAO method would predict the chemical shifts for each unique proton and carbon atom. The aromatic protons and carbons of the dimethylphenyl and pyridinyl rings would have distinct chemical shifts influenced by their electronic environment. The protons of the two methyl groups and the methine and amine protons would also have characteristic predicted values.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridinyl-H2 | 8.5 | - |
| Pyridinyl-C2 | - | 150 |
| Dimethylphenyl-H3 | 7.1 | - |
| Dimethylphenyl-C1 | - | 138 |
| Methine-H | 5.0 | - |
| Methine-C | - | 60 |
| Methyl-H | 2.3 | - |
| Methyl-C | - | 21 |
Nonlinear Optical (NLO) Properties Prediction
Computational chemistry can also be used to predict the nonlinear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can be employed to compute the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). Molecules with large β values often possess a significant intramolecular charge transfer character. researchgate.net
For this compound, the presence of the electron-donating amine and dimethylphenyl groups and the electron-withdrawing pyridinyl ring could lead to interesting NLO properties. The predicted NLO properties would be compared to standard materials like urea to assess its potential. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. cardiff.ac.uk By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational landscape of flexible molecules like this compound. The simulations can reveal the most stable conformations, the energy barriers between them, and the dynamics of conformational changes. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry is a powerful tool for investigating chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. For this compound, theoretical studies could predict its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its potential metabolic pathways could be elucidated. The geometry and energy of the transition states can be calculated, providing insights into the reaction kinetics and the factors that control the reaction outcome.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for this compound and Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR and QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand its potential biological activities and properties based on its structural features and by studying analogous compounds.
Such studies are crucial in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features essential for a desired biological effect. For a compound like this compound, which shares structural similarities with ligands of nicotinic acetylcholine receptors (nAChRs), QSAR and QSPR modeling could provide valuable insights into its potential as a therapeutic agent. nih.govnih.govfrontiersin.org
Research on analogous series of nicotinic ligands has demonstrated that steric effects are a primary factor influencing receptor affinity. nih.govresearchgate.net For instance, within congeneric series, Hansch-type equations have revealed that bulky substituents can be detrimental to binding. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed to build predictive models for diverse sets of nAChR agonists. nih.govresearchgate.net These models highlight the three-dimensional arrangement of steric and electrostatic fields that are critical for high-affinity receptor interactions. nih.govresearchgate.net
A hypothetical QSAR study on a series of derivatives of this compound could involve the generation of various analogs with substitutions on the dimethylphenyl and pyridinyl rings. The biological activity of these compounds, for example, their binding affinity to a specific nAChR subtype, would be experimentally determined. Subsequently, a variety of molecular descriptors would be calculated for each compound.
Hypothetical Molecular Descriptors for QSAR Modeling
The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. These descriptors quantify different aspects of the molecular structure. A hypothetical set of descriptors that could be used in a QSAR study of this compound and its derivatives is presented below.
| Descriptor Type | Descriptor Name | Description | Hypothetical Value for Parent Compound |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. | 1852 |
| Kier & Hall Shape Index (kappa 1) | Describes molecular shape and size. | 12.87 | |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | 2.15 D |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -8.5 eV | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | -1.2 eV | |
| Steric | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. | 68.5 cm³/mol |
| Verloop Steric Parameters (L, B1, B5) | Describe the dimensions of a substituent. | L=6.9, B1=1.8, B5=4.2 (for dimethylphenyl group) | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | 3.5 |
These descriptors would then be used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to correlate the descriptors with the observed biological activity.
Illustrative QSAR Model and Findings
A hypothetical QSAR model for a series of this compound derivatives might yield an equation like the following:
pIC₅₀ = 0.75 * LogP - 0.23 * (Molar Refractivity) + 0.54 * (Dipole Moment) + 2.5
This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while increased bulk (Molar Refractivity) is detrimental. The statistical quality of such a model would be assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A robust model would typically have a q² value greater than 0.5. nih.gov
The findings from such a QSAR study could be summarized in a table that links structural modifications to changes in activity.
| Derivative | R1 Substitution (Phenyl Ring) | R2 Substitution (Pyridinyl Ring) | LogP | Molar Refractivity | Dipole Moment | Predicted pIC₅₀ |
| 1 | 2,5-di-CH₃ (Parent) | H | 3.50 | 68.5 | 2.15 | 5.21 |
| 2 | 2,5-di-Cl | H | 4.20 | 69.2 | 1.50 | 4.88 |
| 3 | 2,5-di-OCH₃ | H | 3.00 | 72.1 | 2.80 | 4.60 |
| 4 | 2,5-di-CH₃ | 6-Cl | 4.00 | 73.5 | 2.50 | 5.18 |
Similarly, QSPR models could be developed to predict various physicochemical properties of these compounds, such as solubility, melting point, and metabolic stability, which are crucial for drug development. These models would utilize a similar set of molecular descriptors to correlate with the respective properties. The insights gained from both QSAR and QSPR models would guide the rational design of new derivatives with improved activity and drug-like properties.
Applications and Emerging Research Directions for 1 2,5 Dimethylphenyl 1 3 Pyridinyl Methanamine
Role as a Synthetic Building Block and Intermediate in Complex Molecule Construction
The unique structural arrangement of 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine, featuring both a substituted aromatic ring and a pyridine (B92270) moiety, makes it a valuable precursor in the synthesis of a diverse range of organic molecules. Its reactivity allows for its incorporation into larger, more intricate molecular frameworks, which is a key process in the development of new chemical entities with potential therapeutic applications.
Synthesis of Advanced Pharmaceutical Intermediates
In the realm of pharmaceutical synthesis, intermediates are crucial molecules that form the structural backbone of active pharmaceutical ingredients (APIs). The synthesis of complex APIs often involves multi-step processes where the use of specialized building blocks is essential. Derivatives of (dimethylphenyl)(pyridin-3-yl)methanamine are utilized in the creation of such advanced pharmaceutical intermediates. For instance, the pyridine and dimethylphenyl moieties can be found in various patented chemical structures for potential therapeutic agents, indicating the utility of this core structure in drug development pipelines. The synthesis of these intermediates often involves coupling reactions where the amine group or other reactive sites on the molecule are modified to build up the final complex structure.
Precursor for Bioactive Heterocycles
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and are present in a vast number of approved drugs. The pyridine ring in this compound is a key heterocyclic motif. This compound can serve as a starting material for the synthesis of more complex, fused heterocyclic systems. These resulting bioactive heterocycles are often designed to interact with specific biological targets, and their therapeutic potential is a subject of ongoing research. The synthesis of such compounds can involve cyclization reactions where the methanamine side chain and the pyridine ring participate in the formation of new ring systems.
Exploration in Pre-clinical Drug Discovery Research
The structural features of this compound and its analogs have prompted investigations into their potential biological activities. Preclinical research, which includes in vitro and in vivo studies in model systems, is critical for identifying and characterizing new drug candidates.
Investigations into Enzyme Inhibition Mechanisms (e.g., β-Glucuronidase, Monoamine Oxidase) in in vitro and in vivo Animal Models
Enzyme inhibitors are a major class of drugs that act by blocking the activity of enzymes involved in various physiological and pathological processes. The potential for compounds containing the (dimethylphenyl)(pyridinyl)methanamine scaffold to act as enzyme inhibitors has been a subject of interest.
β-Glucuronidase Inhibition: While specific studies on this compound are not extensively documented in publicly available literature, related heterocyclic structures are known to exhibit inhibitory activity against β-Glucuronidase. This enzyme is implicated in certain physiological and pathological processes, and its inhibition is a target for therapeutic intervention. Research in this area typically involves in vitro assays to determine the inhibitory potency (often expressed as an IC50 value) of a compound against the enzyme.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.com Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. mdpi.comnih.gov The structural similarity of this compound to known MAO inhibitors suggests its potential in this area. Preclinical investigations would involve in vitro assays to measure the inhibition of MAO-A and MAO-B and in vivo animal models to assess the behavioral and neurochemical effects of such inhibition.
| Enzyme Target | Potential Role of (Dimethylphenyl)(pyridinyl)methanamine Derivatives | Common In Vitro Assay | Common In Vivo Model |
| β-Glucuronidase | Inhibition of enzyme activity | Spectrophotometric assay measuring the release of a chromogenic substrate | Animal models of diseases where β-Glucuronidase activity is elevated |
| Monoamine Oxidase (MAO) | Inhibition of neurotransmitter breakdown | Fluorometric or radiometric assays measuring the metabolism of a specific substrate | Rodent models of depression or Parkinson's disease |
Studies on Neurotransmitter Modulation and Receptor Interaction in Model Systems
The pyridine moiety present in this compound is a common feature in many centrally acting drugs. This has led to research into the potential of its derivatives to modulate neurotransmitter systems and interact with their receptors. Such interactions are fundamental to the treatment of a wide range of neurological and psychiatric disorders.
Studies in this area often involve radioligand binding assays to determine the affinity of a compound for various neurotransmitter receptors (e.g., dopamine, serotonin, or adrenergic receptors). These in vitro experiments provide insights into the potential pharmacological profile of a compound. Subsequent in vivo studies in animal models can then be used to investigate the functional consequences of these receptor interactions, such as changes in behavior or neurochemical levels in the brain. For example, a study on N-n-propyl-substituted 3-(dimethylphenyl)piperidines, which share structural similarities, showed high affinity and selectivity for the D4-dopaminergic receptor subtype. nih.gov
Structure-Activity Relationship (SAR) Studies for Target Engagement and Potency
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial information on how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to identify which parts of the molecule are essential for its interaction with a biological target and how modifications to its structure can enhance its potency and selectivity.
No Publicly Available Research Found for "this compound" in Specified Applications
Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published research on the chemical compound This compound within the specific contexts requested. While the inquiry sought detailed information regarding its applications in molecular docking, chemoinformatics, the development of analogues for biological targets, its use in advanced catalytic systems, and its potential in materials science, no dedicated studies, data, or detailed findings for this particular molecule could be retrieved.
Molecular Docking and Chemoinformatic Approaches: No studies were found that utilized molecular docking or chemoinformatic methods to identify biological targets or design ligands based on the structure of this compound.
Development of Analogues for Specific Biological Targets: There is no available literature detailing the synthesis or evaluation of analogues of this compound as potential kinase inhibitors or antimicrobial agents.
Application as a Ligand or Organocatalyst: The search did not uncover any research on the design of chiral ligands from this compound for asymmetric catalysis, the development of its transition metal complexes, or the evaluation of its catalytic performance in organic transformations.
Potential in Materials Science Research: No information is available regarding any investigation into the potential applications of this compound in the field of materials science.
This lack of specific data prevents the generation of a scientifically accurate and informative article as per the requested detailed outline. The scientific community has not, to date, published research focusing on these specific applications for "this compound." Therefore, the creation of data tables and detailed research findings is not possible.
It is important to note that while general research exists for related pyridine and dimethylphenyl scaffolds in various applications, any extrapolation of that information to the specific compound would be speculative and not based on direct scientific evidence.
Q & A
Q. What are the recommended synthetic routes for 1-(2,5-dimethylphenyl)-1-(3-pyridinyl)methanamine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 1-(2,5-dimethylphenyl)-3-pyridinyl ketone) using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride. Purity optimization involves:
- Chromatographic purification : Use reverse-phase HPLC with columns such as Newcrom R1 (C18 stationary phase) and a gradient of acetonitrile/water with 0.1% formic acid .
- Chiral resolution : For enantiopure synthesis, employ chiral tartaric acid derivatives to separate racemic mixtures via diastereomeric salt formation .
Table 1 : Common Synthetic Methods
| Method | Key Reagents | Purity Control Step |
|---|---|---|
| Reductive Amination | NaBH3CN, NH3/MeNH2 | HPLC (C18, 0.1% FA) |
| Chiral Resolution | (R,R)- or (S,S)-Tartaric Acid | Recrystallization |
Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and confirm bond angles/distances .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to assign aromatic protons (2,5-dimethylphenyl: δ 2.2–2.4 ppm for CH3; pyridinyl: δ 8.1–8.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C14H16N2) with exact mass matching theoretical values (e.g., 212.1313 Da) .
Q. What are the best practices for handling and storing this amine derivative to ensure stability?
- Methodological Answer :
- Storage : Under inert gas (Ar/N2) at 2–8°C in amber glass vials to prevent oxidation and hygroscopic degradation .
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (similar to L-1-phenylethylamine hazards) .
Advanced Research Questions
Q. How can enantiomer-specific synthesis be achieved, and what are the implications for pharmacological activity?
- Methodological Answer :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling to install stereocenters .
- Implications : Enantiomers may exhibit divergent receptor binding (e.g., (S)-enantiomers show higher affinity for CNS targets in related compounds like α-methylbenzylamine derivatives) .
Q. What computational strategies are effective for predicting the compound’s bioactivity and metabolic pathways?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein targets (e.g., monoamine oxidases) to predict binding modes. Validate with in vitro enzyme assays .
- ADMET prediction : Employ SwissADME or ADMETlab to estimate solubility (LogP ~2.5) and cytochrome P450 metabolism .
Q. How do structural modifications (e.g., halogenation) impact the compound’s antimicrobial efficacy?
- Methodological Answer :
- SAR Studies : Introduce halogens (Cl/F) at the pyridinyl or phenyl ring to enhance membrane permeability. For example, 5-chloro analogs of similar pyrazinamine derivatives showed 4-fold increased MIC against S. aureus .
- Experimental Design :
Synthesize derivatives via nucleophilic substitution.
Test in broth microdilution assays (CLSI guidelines).
Compare with parent compound using time-kill kinetics .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
